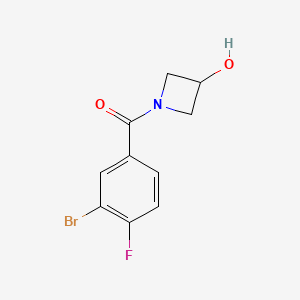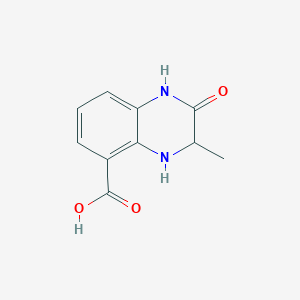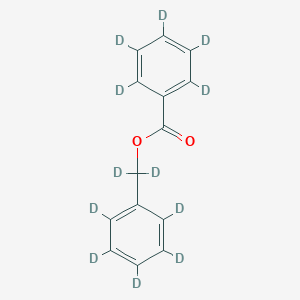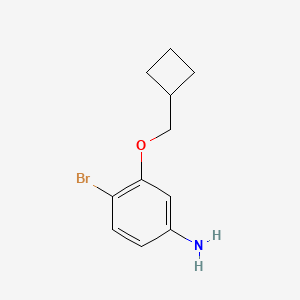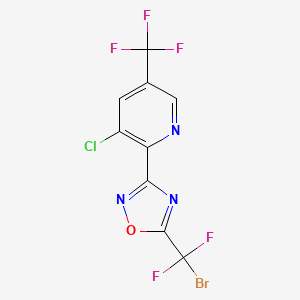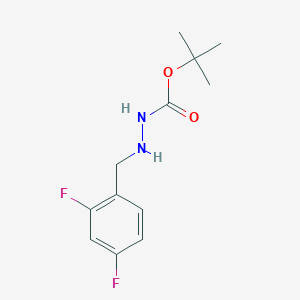
4-Brom-5-(Trifluormethyl)pyridin-2-amin
Übersicht
Beschreibung
4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1227599-92-9. It has a molecular weight of 241.01 .
Molecular Structure Analysis
The linear formula of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is C6H4BrF3N2 . The InChI key and InChI code can be found in the product documentation .Physical And Chemical Properties Analysis
4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a solid substance . It has a molecular weight of 241.01 . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von CGRP-Rezeptor-Antagonisten
Diese Verbindung wird bei der Synthese von CGRP (Calcitonin-Gen-verwandtes Peptid)-Rezeptor-Antagonisten verwendet, die zur Behandlung von Migräne eingesetzt werden. Die Trifluormethylgruppe in der Verbindung spielt eine entscheidende Rolle für die pharmakologische Aktivität dieser Antagonisten .
Organische Synthese: Regioselektive Deprotonierung
In der organischen Chemie wird 4-Brom-5-(Trifluormethyl)pyridin-2-amin für die regioselektive Deprotonierung an C-3 mit LDA (Lithiumdiisopropylamid) verwendet, gefolgt von der Abfangreaktion mit Kohlendioxid, um entsprechende Nikotinsäurederivate zu erzeugen .
Antimikrobielle Forschung: Entwicklung antimikrobieller Mittel
Die Forschung legt nahe, dass Derivate dieser Verbindung antimikrobielle Wirkungen zeigen, die zur Entwicklung neuer antimikrobieller Mittel genutzt werden können .
Insektizidchemie: Schädlingsbekämpfungseigenschaften
Das Vorhandensein der Trifluormethylgruppe und der Pyridinstruktur in dieser Verbindung trägt zu ihren überlegenen Schädlingsbekämpfungseigenschaften bei, was sie zu einem wertvollen Bestandteil bei der Entwicklung von Insektiziden macht .
Katalyse: Palladium-katalysierte Reaktionen
Sie dient als Substrat in palladium-katalysierten α-Arylierungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen von Bedeutung sind, einem grundlegenden Prozess in der organischen Synthese .
Pharmazeutische Zwischenprodukte: Arzneimittelsynthese
Die Verbindung ist auch ein wichtiges Zwischenprodukt bei der Synthese verschiedener Pharmazeutika und trägt zum strukturellen Rahmen von aktiven pharmazeutischen Inhaltsstoffen bei .
Safety and Hazards
The safety information for 4-Bromo-5-(trifluoromethyl)pyridin-2-amine indicates that it has a signal word of "Warning" . The hazard statements include “Causes skin irritation” and "Causes serious eye irritation" . The precautionary statements include “Wash skin thoroughly after handling”, “Wear protective gloves/eye protection/face protection”, and "IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing" .
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes essential to purine metabolism, such as adenine deaminase (ada) .
Mode of Action
Molecules with a -cf3 group have been reported to exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been known to result in elevated intracellular levels of datp, which may block dna synthesis through the inhibition of ribonucleotide reductase .
Result of Action
Similar compounds have been known to inhibit rna synthesis and selectively deplete cd26+ lymphocytes .
Biochemische Analyse
Biochemical Properties
4-Bromo-5-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including ribonucleotide reductase and reverse transcriptase . The interaction with ribonucleotide reductase results in the inhibition of DNA synthesis, while its interaction with reverse transcriptase affects RNA synthesis. Additionally, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine can bind to DNA molecules, influencing their structure and function .
Cellular Effects
The effects of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of ribonucleotide reductase, leading to elevated intracellular levels of deoxyadenosine triphosphate (dATP), which in turn blocks DNA synthesis . This inhibition can result in altered cell cycle progression and potentially induce cell death in certain cell types. Furthermore, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine has been shown to selectively deplete CD26+ lymphocytes, impacting immune cell function .
Molecular Mechanism
At the molecular level, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine exerts its effects through various binding interactions with biomolecules. The compound can inhibit enzymes such as ribonucleotide reductase and reverse transcriptase by binding to their active sites, thereby preventing their normal function . This inhibition leads to disruptions in DNA and RNA synthesis, affecting overall cellular function. Additionally, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine can interact with DNA molecules, potentially altering their structure and influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine can change over time. The compound is relatively stable when stored under appropriate conditions, such as in an inert atmosphere at temperatures between 2-8°C . Prolonged exposure to light or higher temperatures may lead to degradation, reducing its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and DNA synthesis disruption .
Dosage Effects in Animal Models
The effects of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity and DNA synthesis. At higher doses, it can induce toxic effects, including cell death and immune cell depletion . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular changes.
Metabolic Pathways
4-Bromo-5-(trifluoromethyl)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate DNA and RNA synthesis. The compound’s inhibition of ribonucleotide reductase affects the metabolic flux of deoxyribonucleotide triphosphates, leading to altered levels of these metabolites within the cell . This disruption can have downstream effects on cellular metabolism and overall function.
Transport and Distribution
Within cells and tissues, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on DNA and RNA synthesis . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is critical for its activity and function. The compound is known to localize to the nucleus, where it interacts with DNA and enzymes involved in nucleic acid synthesis . Targeting signals and post-translational modifications may play a role in directing the compound to specific compartments or organelles within the cell, ensuring its effective function.
Eigenschaften
IUPAC Name |
4-bromo-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRBWYOANHJCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-92-9 | |
| Record name | 4-bromo-5-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



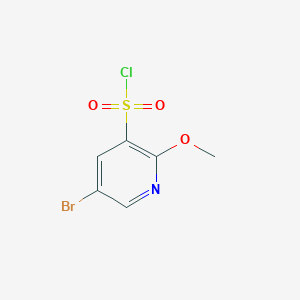
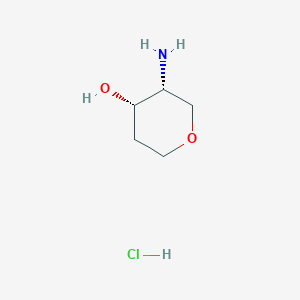
![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)
